molecular formula C10H11NO5 B8281584 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL CAS No. 200195-16-0

5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL

Cat. No.: B8281584
CAS No.: 200195-16-0
M. Wt: 225.20 g/mol
InChI Key: FPPZKSNLDCNYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL is an organic compound characterized by a dioxane ring substituted with a hydroxy and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL typically involves the reaction of 3-hydroxy-4-nitrophenol with ethylene glycol under acidic conditions to form the dioxane ring. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which acts as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-oxo-4-nitro-phenyl)-1,3-dioxane.

    Reduction: Formation of 2-(3-hydroxy-4-amino-phenyl)-1,3-dioxane.

    Substitution: Formation of various substituted dioxane derivatives depending on the reagent used.

Scientific Research Applications

5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the dioxane ring.

    3-Hydroxy-4-nitrophenyl)-hydroxylamine: Contains a hydroxylamine group instead of the dioxane ring.

    Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate: Contains a piperidine ring instead of the dioxane ring.

Uniqueness

5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL is unique due to the presence of both the dioxane ring and the hydroxy and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

200195-16-0

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

5-(1,3-dioxan-2-yl)-2-nitrophenol

InChI

InChI=1S/C10H11NO5/c12-9-6-7(2-3-8(9)11(13)14)10-15-4-1-5-16-10/h2-3,6,10,12H,1,4-5H2

InChI Key

FPPZKSNLDCNYFG-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy-4-nitro-benzaldehyde (7.5 g, 44.9 mmol) is treated with 1,3-propanediol (5.1 g, 67.3 mmol) according to the procedure of Example 1 to give 2-(3-hydroxy-4-nitro-phenyl)-1,3-dioxane (9.6 g, 95% yield) oil.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One

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